![molecular formula C13H14N2O2S B5754738 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide, also known as DMFTC, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide is not fully understood, but it has been suggested that it acts by inducing oxidative stress and apoptosis in cancer cells. In addition, this compound has been shown to interact with different biomolecules, including proteins and DNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects, depending on the concentration and the type of cells or biomolecules it interacts with. In cancer cells, this compound has been shown to induce cell death through apoptosis and autophagy. In addition, this compound has been shown to inhibit cell migration and invasion, which are important processes in cancer progression. In biochemistry, this compound has been used as a fluorescent probe for the detection of different biomolecules, including proteins and DNA. In materials science, this compound has been used as a building block for the synthesis of different materials, including metal-organic frameworks.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and biological activity.
Orientations Futures
There are several future directions for the study of 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide, including:
1. Investigation of the structure-activity relationship of this compound and its derivatives to optimize its biological activity and selectivity.
2. Development of new synthetic methods for the preparation of this compound and its derivatives.
3. Study of the potential of this compound as a fluorescent probe for the detection of different biomolecules, including proteins and DNA.
4. Investigation of the potential of this compound as a building block for the synthesis of different materials, including metal-organic frameworks.
5. Study of the potential of this compound as a therapeutic agent for the treatment of different diseases, including cancer.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential applications in different fields of science, including medicinal chemistry, biochemistry, and materials science. Further studies are needed to fully understand its mechanism of action and biological activity, and to optimize its potential applications.
Méthodes De Synthèse
4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide can be synthesized using various methods, including the reaction between 4,5-dimethyl-3-thiophenecarbohydrazide and 5-methyl-2-furaldehyde. This reaction is catalyzed by different reagents, such as acetic acid, and can be carried out under different conditions, including refluxing and microwave irradiation.
Applications De Recherche Scientifique
4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has been extensively studied for its potential applications in different fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has shown cytotoxic effects against different cancer cell lines. In biochemistry, this compound has been studied for its potential as a fluorescent probe for the detection of different biomolecules, including proteins and DNA. In materials science, this compound has been investigated for its potential as a building block for the synthesis of different materials, including metal-organic frameworks.
Propriétés
IUPAC Name |
4,5-dimethyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-4-5-11(17-8)6-14-15-13(16)12-7-18-10(3)9(12)2/h4-7H,1-3H3,(H,15,16)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIWESRJTZMOFG-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CSC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CSC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

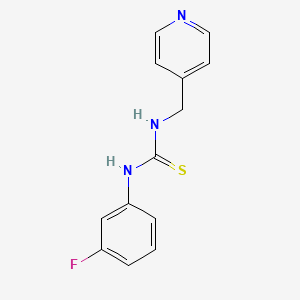
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
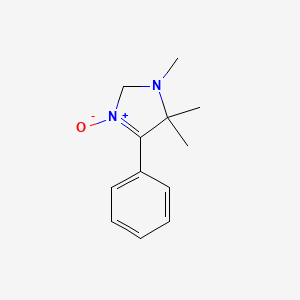
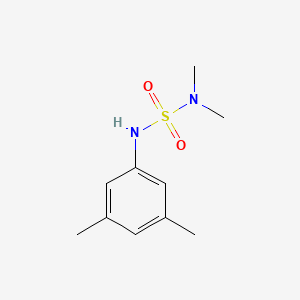
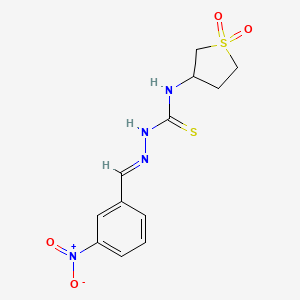
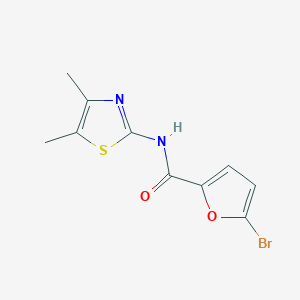
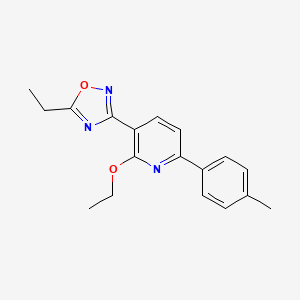
![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)
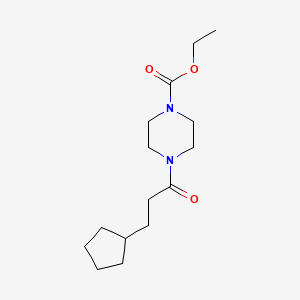
![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)
![3-chloro-4-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5754723.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5754724.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)